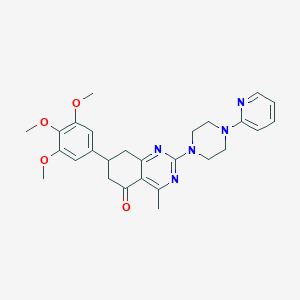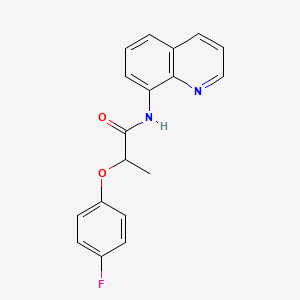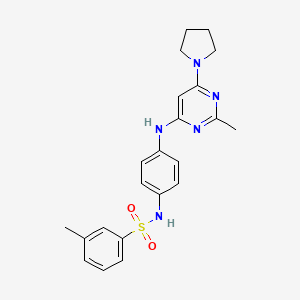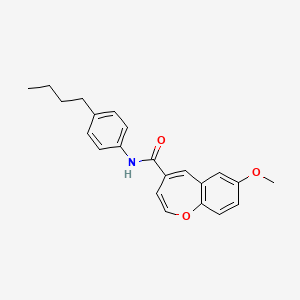
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine or its derivatives.
Attachment of the Pyridine Group: The pyridine ring is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the piperazine or quinazolinone moieties using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the quinazolinone core or the pyridine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halides, boronic acids, or other nucleophiles/electrophiles under appropriate conditions (e.g., palladium-catalyzed coupling reactions).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. For example, it may inhibit a key enzyme involved in cancer cell proliferation or modulate a receptor involved in neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Piperazine Derivatives: Compounds with similar piperazine moieties that exhibit a range of biological activities, including antiviral and antipsychotic effects.
Quinazolinone Derivatives: Compounds with a quinazolinone core that are investigated for their anticancer and antimicrobial properties.
Uniqueness
4-METHYL-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]-7-(3,4,5-TRIMETHOXYPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for drug development and research.
Propriétés
Formule moléculaire |
C27H31N5O4 |
|---|---|
Poids moléculaire |
489.6 g/mol |
Nom IUPAC |
4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C27H31N5O4/c1-17-25-20(30-27(29-17)32-11-9-31(10-12-32)24-7-5-6-8-28-24)13-18(14-21(25)33)19-15-22(34-2)26(36-4)23(16-19)35-3/h5-8,15-16,18H,9-14H2,1-4H3 |
Clé InChI |
YJQFQWIWYMDUNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC(=C(C(=C5)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B11328803.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione](/img/structure/B11328805.png)

![{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(furan-2-yl)methanone](/img/structure/B11328826.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,4-dimethylphenoxy)propanamide](/img/structure/B11328832.png)
![5-(3-Bromophenyl)-1,3,6-trimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B11328836.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B11328840.png)
![3-(3-hydroxypropyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328867.png)
![N,N-diethyl-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11328868.png)
![Ethyl 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11328869.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-phenoxyacetamide](/img/structure/B11328882.png)

